molecular formula C7H6Br2O B12448172 5-Bromo-2-(bromomethyl)phenol

5-Bromo-2-(bromomethyl)phenol

Cat. No.: B12448172
M. Wt: 265.93 g/mol
InChI Key: PEOXJJUXMHKONU-UHFFFAOYSA-N
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Description

5-Bromo-2-(bromomethyl)phenol is an organic compound with the molecular formula C7H6Br2O It is a brominated derivative of phenol, where the bromine atoms are bonded to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(bromomethyl)phenol typically involves the bromination of 2-(bromomethyl)phenol. One common method includes the use of bromine as a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, and a catalyst like iron powder can be used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(bromomethyl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivatives without bromine.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or ammonia can be used under basic conditions.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Scientific Research Applications

5-Bromo-2-(bromomethyl)phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(bromomethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methylphenol
  • 5-Bromo-2-methylphenol
  • 2,4-Dibromophenol

Uniqueness

5-Bromo-2-(bromomethyl)phenol is unique due to the presence of both bromine atoms and a phenolic group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C7H6Br2O

Molecular Weight

265.93 g/mol

IUPAC Name

5-bromo-2-(bromomethyl)phenol

InChI

InChI=1S/C7H6Br2O/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4H2

InChI Key

PEOXJJUXMHKONU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)O)CBr

Origin of Product

United States

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